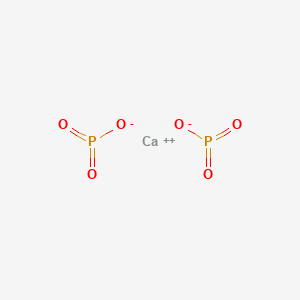

Calcium metaphosphate

描述

属性

InChI |

InChI=1S/Ca.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPDWRCJTIRLTR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872573 | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless crystals or white powder | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Usually sparingly soluble in water. Soluble in acid medium | |

| Record name | CALCIUM POLYPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13477-39-9, 53801-86-8, 123093-85-6 | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053801868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123093856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(metaphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis Methodologies and Mechanistic Investigations

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reactions are a common route for the synthesis of calcium metaphosphate, typically involving the thermal treatment of precursor materials to induce dehydration, polymerization, and phase transformations.

The formation of this compound via solid-state reaction is fundamentally a process of dehydration and subsequent polymerization of phosphate (B84403) precursors. A common precursor, calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), undergoes a series of transformations upon heating. Initially, the coordinated water molecules are lost, followed by an intramolecular dehydration of the protonated phosphate groups. chalcogen.ro This process leads to the formation of intermediate condensed phosphates, such as calcium pyrophosphate (Ca₂P₂O₇). researchgate.net

Further heating promotes the polymerization of these intermediate phosphate units into long metaphosphate chains. For instance, the thermal decomposition of calcium dihydrogen phosphate monohydrate above 500°C results in the formation of calcium polyphosphate, Ca(PO₃)₂. chalcogen.ro Raman spectroscopy has been instrumental in tracking the P-O bond dynamics during these phase transitions. Heating Ca(H₂PO₄)₂·H₂O from 300°C to 1,050°C shows a sequential structural evolution from the loss of water and formation of pyrophosphate to the polymerization into metaphosphate chains. The polymerization degree of calcium polyphosphate derived from calcium phosphate monobasic monohydrate generally increases with temperature up to 1000°C. jim.org.cnresearchgate.net

The proposed mechanism for the polymerization of calcium phosphate monobasic monohydrate (MCP) involves the initial formation of calcium polyphosphate (CPP), with the concurrent formation of the ring-structured this compound (CMP) being promoted at temperatures exceeding 1000°C. jim.org.cnresearchgate.net

The choice of precursor materials and the precise control of their stoichiometry are critical in determining the purity and phase of the final this compound product. Commonly used precursors include calcium dihydrogen phosphate (Ca(H₂PO₄)₂), calcium carbonate (CaCO₃), and phosphorus pentoxide (P₂O₅). The reaction between calcium oxide (CaO) and P₂O₅ can also yield this compound, alongside other calcium phosphates like tricalcium phosphate (Ca₃(PO₄)₂) or calcium pyrophosphate (Ca₂P₂O₇), depending on the stoichiometric ratios and reaction conditions.

Maintaining the correct stoichiometry is essential to avoid the formation of impurity phases. For instance, a Ca/P molar ratio of 0.5 is required for the synthesis of stoichiometric this compound (Ca(PO₃)₂). Deviations from this ratio can lead to the formation of other calcium phosphate species.

| Precursor Combination | Typical Reaction Temperature (°C) | Key Considerations |

|---|---|---|

| Calcium Dihydrogen Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O) | 400 - 700 | Undergoes dehydration and polymerization. |

| Calcium Oxide (CaO) + Phosphorus Pentoxide (P₂O₅) | > 800 | Stoichiometric control is crucial to avoid impurities. |

| Calcium Carbonate (CaCO₃) + Phosphoric Acid (H₃PO₄) | > 500 | Initial formation of Ca(H₂PO₄)₂·H₂O followed by thermal decomposition. |

Temperature gradients and quenching (cooling) rates play a significant role in the phase formation of this compound. The temperature gradient within the furnace must be carefully controlled to ensure uniform reaction conditions and prevent the formation of undesired phases.

The rate of cooling from the molten state can significantly impact the crystallinity and morphology of the final product. Rapid cooling, or quenching, tends to freeze the amorphous structure of the melt, resulting in a glassy this compound. Slower cooling rates provide more time for the atoms to arrange into a crystalline lattice, leading to the formation of different crystalline polymorphs. rsc.orgreddit.commdpi.com The crystallization temperature can decrease with an increasing cooling rate, and the resulting crystal morphology can vary from faceted shapes at lower cooling rates to dendritic structures at higher rates. rsc.orgmdpi.com While specific studies on the effect of quenching rates on this compound are limited, the general principles of crystallization suggest that higher cooling rates would favor the formation of amorphous or fine-grained crystalline structures, while slower cooling would lead to larger, more well-defined crystals. reddit.com

Wet Chemical Precipitation Techniques

Wet chemical precipitation offers an alternative route to synthesize this compound, often at lower temperatures than solid-state reactions, allowing for greater control over particle size and morphology.

The synthesis of this compound via wet chemical precipitation involves the controlled mixing of calcium- and phosphate-containing precursor solutions. A notable method involves the reaction of calcium oxide (CaO) and phosphoric acid (H₃PO₄). researchgate.net To produce stoichiometric this compound, a Ca/P ratio of 0.50 is maintained in the reaction mixture. researchgate.net A critical step in this process is the pre-hydrolysis of the phosphorus precursor, which requires at least 3 hours to ensure the formation of the desired CMP phase. researchgate.net

The properties of the resulting calcium phosphate are highly sensitive to various solution parameters, including pH, temperature, and aging time. scispace.com While much of the research focuses on other calcium phosphates like hydroxyapatite (B223615), the principles are applicable to the synthesis of this compound. The pH of the solution is a critical factor influencing the type of calcium phosphate phase that precipitates. researchgate.netfapesp.brmdpi.com Temperature also plays a significant role; for instance, increasing the reaction temperature can inhibit the formation of certain acidic calcium phosphate phases and influence particle size. mdpi.com

| Parameter | Influence on Precipitation | Example Finding |

|---|---|---|

| pH | Determines the predominant calcium phosphate phase. researchgate.netfapesp.brmdpi.com | Acidic or drifting pH tends to favor the precipitation of dicalcium phosphate dihydrate, while nearly neutral pH can lead to hydroxyapatite formation. researchgate.net |

| Temperature | Affects phase stability, crystallization time, and particle size. mdpi.com | Increasing temperature can accelerate the transformation of amorphous calcium phosphate to crystalline phases. mdpi.com |

| Ca/P Ratio | Dictates the stoichiometry of the final product. | A Ca/P ratio of 0.50 is necessary for the synthesis of stoichiometric this compound. researchgate.net |

| Aging Time | Allows for phase transformations and crystal growth. scispace.com | Aging of precipitates in the mother solution can lead to the formation of more stable calcium phosphate phases. scispace.com |

By carefully controlling the precipitation parameters, it is possible to tailor the morphology and crystallinity of the resulting this compound. For example, the chemical precipitation method using calcium oxide and phosphoric acid can be adapted to produce fine powders or nano-whiskers of this compound. researchgate.net The powders are typically dried and then heat-treated at specific temperatures to achieve the desired phase and crystallinity. researchgate.net

Furthermore, advanced techniques like electrospinning can be employed to fabricate this compound nanofibers. This process involves the preparation of a this compound sol-gel precursor, which is then mixed with a polymer like polyvinylpyrrolidone (PVP) to control viscosity before being electrospun. scispace.com Subsequent drying and annealing at elevated temperatures (e.g., 650°C) lead to the crystallization of the nanofibers into a specific phase of this compound, such as δ-CMP. scispace.com The addition of stabilizing agents can also be used to control the morphology of the precipitate. mdpi.com The drying method itself can also influence the final crystallinity, with methods like freeze-drying potentially yielding amorphous nanoparticles.

Investigation of In Situ Chemical Reactions During Formation

The formation of this compound often involves the thermal decomposition of precursor compounds, with the in situ chemical reactions playing a pivotal role in the final product's characteristics. A common precursor for the synthesis of this compound is monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). The thermal decomposition of this compound is a multi-step process involving dehydration and condensation reactions.

The thermal analysis of Ca(H₂PO₄)₂·H₂O reveals a complex series of transformations. The process involves the initial loss of coordinated water molecules, followed by intramolecular dehydration of the protonated phosphate groups. chalcogen.ro A significant number of intermediate compounds can be formed during this process, including anhydrous monocalcium phosphate (Ca(H₂PO₄)₂), and calcium acid pyrophosphate (CaH₂P₂O₇). chalcogen.ro

The final product of the thermal decomposition at temperatures above 500°C is calcium polyphosphate, Ca(PO₃)₂, which is a form of this compound. chalcogen.ro The transformation from the initial precursor to the final metaphosphate involves several stages of weight loss corresponding to the removal of water molecules. The entire thermal decomposition process can be summarized by the following general reaction:

Ca(H₂PO₄)₂·H₂O → Ca(PO₃)₂ + 3H₂O chalcogen.ro

The specific temperatures at which these transformations occur and the nature of the intermediate phases can be influenced by factors such as the heating rate and the atmosphere. In situ studies, employing techniques like high-temperature X-ray diffraction and thermal analysis (TG/DTA), are crucial for understanding the kinetics and mechanisms of these reactions. These investigations provide valuable insights into the formation of different calcium phosphate phases and allow for the precise control of the synthesis process to obtain this compound with desired properties.

Hydrothermal and Sol-Gel Approaches for Nano-Structured this compound

In the quest for materials with enhanced bioactivity and other functional properties, nano-structured this compound has garnered significant attention. Hydrothermal and sol-gel methods are two prominent "bottom-up" approaches that offer precise control over the particle size, morphology, and crystallinity of the final product at the nanoscale.

The hydrothermal method involves carrying out the synthesis in a sealed, heated aqueous solution. This technique allows for the formation of crystalline phases at relatively lower temperatures compared to solid-state reactions. The pressure generated within the autoclave influences the solubility of the reactants and the nucleation and growth of the crystals. By carefully controlling parameters such as temperature, pressure, pH, and reaction time, it is possible to synthesize nano-sized calcium phosphate particles with specific morphologies. For instance, hydrothermal synthesis has been successfully employed to produce nano-particulate hydroxyapatite, demonstrating the capability of this method to yield materials with controlled nanostructures. researchgate.net The principles of hydrothermal synthesis can be adapted for the production of nano-structured this compound by selecting appropriate precursors and reaction conditions.

The sol-gel process is another versatile wet-chemical technique for producing nano-materials. nih.gov This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically starts with a solution of molecular precursors, which undergo hydrolysis and polycondensation reactions to form a network of particles. The subsequent drying and heat treatment of the gel yield the final ceramic material. The sol-gel route offers several advantages, including high product purity, homogeneity, and the ability to control the stoichiometry and particle size at the molecular level. This method has been extensively used for the synthesis of various calcium phosphate-based biomaterials. The synthesis parameters, such as the choice of precursors, solvent, pH, and calcination temperature, significantly influence the phase purity and morphology of the resulting nano-structured this compound.

Both hydrothermal and sol-gel methods provide effective pathways for the synthesis of nano-structured this compound with tailored properties. The choice between these two methods often depends on the desired particle characteristics and the specific application requirements.

Novel Synthetic Strategies for Porous Architectures

The creation of porous architectures in this compound ceramics is crucial for applications such as bone tissue engineering scaffolds, where interconnected pores facilitate cell infiltration, nutrient transport, and tissue ingrowth. Novel synthetic strategies have been developed to fabricate porous this compound with controlled porosity, pore size, and interconnectivity.

A promising approach for creating porous ceramics is the in situ self-foaming method. This technique avoids the use of traditional pore-forming agents, which can sometimes lead to an uneven pore distribution and a decrease in mechanical strength. In this method, the foaming gas is generated directly from the decomposition of the precursor material itself.

For instance, porous this compound (CMP) ceramics can be manufactured using monocalcium phosphate monohydrate (Ca(H₂PO₄)₂·H₂O) or anhydrous monocalcium phosphate (Ca(H₂PO₄)₂) as the raw material. semanticscholar.org Under controlled heating rates and low molding pressures, the release of water vapor during the thermal decomposition of these precursors acts as the foaming agent, creating a porous structure within the ceramic body. semanticscholar.org This method can produce materials with a small grain size, a narrow grain size distribution, a larger specific surface area, and higher breaking strength compared to conventional methods using pore-forming agents. semanticscholar.org The porosity and strength of the resulting porous CMP can be tailored by adjusting the molding pressure and heating rate. semanticscholar.org

| Raw Material | Molding Pressure (MPa) | Heating Rate (°C/min) | Porosity (%) | Strength (MPa) |

| Ca(H₂PO₄)₂ | 80.0 | 0.5 | 38.0 | 48.0 |

Table showing the properties of porous this compound ceramics synthesized by an in situ self-foaming method. Data sourced from Zhang et al., 2014. semanticscholar.org

Colloidal forming techniques, combined with advanced manufacturing technologies like 3D printing, offer unprecedented control over the fabrication of complex porous architectures. These methods utilize stable colloidal suspensions (slips) of ceramic powders that can be shaped into intricate designs.

One such technique involves the low-pressure injection molding of a glycerol-water slip containing calcium pyrophosphate and monocalcium phosphate into a 3D-printed plastic mold. wikipedia.org A chemical reaction between the solid phases in the slip leads to the formation of brushite (CaHPO₄·2H₂O), which consolidates the casting and preserves its complex architecture during the subsequent burning-out of the mold. wikipedia.org This approach allows for the creation of macroporous ceramics with predefined structures, such as the Kelvin structure, with high macroporosity (e.g., 70%) and interconnected pores. wikipedia.org

The integration of 3D printing, also known as additive manufacturing, provides a powerful tool for designing and fabricating custom-shaped scaffolds with controlled internal microstructures. nih.gov Various 3D printing techniques, such as direct ink writing and binder jetting, can be employed to build porous calcium phosphate scaffolds layer-by-layer from a computer-aided design (CAD) model. core.ac.ukresearchgate.net These methods allow for precise control over pore size, shape, and distribution, which are critical factors for bone tissue regeneration. core.ac.uk The development of specialized "inks" or binder solutions is a key aspect of this technology, with ongoing research focused on optimizing their composition to ensure both printability and biocompatibility of the final scaffold. researchgate.net

Comparative Analysis of Synthetic Routes on Phase Purity and Microstructural Attributes

The choice of synthesis route has a profound impact on the phase purity and microstructural attributes of the resulting this compound. Different methods can lead to variations in crystallinity, particle size, morphology, and the presence of secondary phases, which in turn affect the material's properties and performance.

Solid-state reaction methods, which typically involve the high-temperature calcination of powdered reactants, are often straightforward and scalable. However, they can sometimes result in products with a broad particle size distribution and a lack of control over particle morphology. The high temperatures required may also lead to the formation of undesirable crystalline phases. mdpi.com For instance, the synthesis of biphasic calcium phosphates (a mixture of hydroxyapatite and β-tricalcium phosphate) via solid-state reaction from recycled oyster shells has been demonstrated, where the final phase composition is highly dependent on the heat treatment temperature. frontiersin.org

In contrast, wet-chemical methods , such as chemical precipitation, sol-gel, and hydrothermal synthesis, generally offer better control over the product's characteristics.

Chemical precipitation allows for the synthesis of fine powders with specific Ca/P ratios by controlling the reaction conditions such as pH, temperature, and precursor concentration. researchgate.net However, achieving phase-pure materials can be challenging, and the resulting powders may be amorphous or poorly crystalline, requiring subsequent heat treatment.

Sol-gel synthesis is known for producing highly pure and homogeneous materials with nano-sized particles and a narrow particle size distribution. nih.gov The molecular-level mixing of precursors in the sol-gel process facilitates the formation of the desired phase at lower temperatures compared to solid-state methods. However, the process can be sensitive to synthesis parameters, and the removal of organic residues from the gel can be a critical step.

Hydrothermal synthesis is advantageous for producing highly crystalline materials directly from the solution phase. researchgate.net The enclosed reaction environment allows for precise control over the nucleation and growth of crystals, leading to well-defined particle morphologies. A comparative study on hydroxyapatite synthesis showed that the hydrothermal route produced near-stoichiometric, single-phase material, whereas the sol-gel method resulted in powders with secondary phases and greater compositional variability among particles. researchgate.netscirp.org

The following table provides a qualitative comparison of different synthesis routes:

| Synthesis Route | Phase Purity | Particle Size Control | Morphology Control | Crystallinity |

| Solid-State Reaction | Moderate to High | Poor | Poor | High (at high temps) |

| Chemical Precipitation | Moderate to High | Good | Moderate | Low to Moderate |

| Sol-Gel | High | Excellent | Good | Moderate to High |

| Hydrothermal | High | Good | Excellent | High |

A comparative overview of the impact of different synthesis routes on the properties of calcium phosphates.

Ultimately, the selection of the most suitable synthetic route depends on the specific requirements of the intended application. For applications demanding high purity and nano-sized particles with controlled morphology, sol-gel and hydrothermal methods are often preferred. For large-scale production where cost is a major factor, solid-state or precipitation methods might be more appropriate.

Iii. Advanced Structural Elucidation of Calcium Metaphosphate Systems

Crystallographic Investigations of Crystalline Phases

The study of crystalline calcium metaphosphate, Ca(PO₃)₂, reveals a structure built from fundamental phosphate (B84403) tetrahedra linked to form long chains, which are in turn connected by calcium ions.

X-ray diffraction is a cornerstone technique for determining the atomic structure of crystalline materials. Studies on single crystals of this compound have elucidated a monoclinic crystal system. The fundamental building block is the PO₄ tetrahedron, where each phosphorus atom is surrounded by four oxygen atoms. Two of these oxygen atoms are bridging, connecting to adjacent tetrahedra to form meandering, infinite chains that extend parallel to the c-axis. The other two are terminal (non-bridging) oxygen atoms.

These polyphosphate chains are interconnected by calcium atoms. There are two distinct coordination environments for the calcium ions. One site, Ca(1), is coordinated to eight oxygen atoms, forming a polyhedron that approximates a tetragonal antiprism. The Ca-O distances for this site range from 2.381 Å to 2.696 Å. The second site, Ca(2), has a coordination number of seven, with Ca-O distances ranging from 2.339 Å to 2.638 Å; this coordination polyhedron is best described as a capped trigonal prism. Powder XRD is instrumental in routine phase identification and for Rietveld refinement, which allows for the extraction of detailed structural information from polycrystalline samples. nih.gov

Interactive Table: Selected Interatomic Distances and Angles in Crystalline Ca(PO₃)₂

| Atom Pair / Angle | Distance (Å) / Angle (°) | Coordination Polyhedron |

| P-O (bridging avg.) | 1.584 | PO₄ Tetrahedron |

| P-O (terminal avg.) | 1.487 | PO₄ Tetrahedron |

| Ca(1)-O Range | 2.381 - 2.696 | Tetragonal Antiprism (CN=8) |

| Ca(2)-O Range | 2.339 - 2.638 | Capped Trigonal Prism (CN=7) |

Data sourced from single-crystal XRD studies. nih.gov

Neutron diffraction provides a complementary perspective to XRD, proving especially powerful in studying lighter elements and distinguishing between atoms with similar X-ray scattering factors. While extensively used for amorphous systems, its principles are crucial for understanding short-range order in all states. In the context of calcium phosphates, neutron diffraction can precisely determine the bond lengths and coordination numbers. researchgate.netresearchgate.net For instance, the combination of neutron and X-ray diffraction has been pivotal in resolving the complex correlations within this compound glass, successfully distinguishing the various interatomic correlations (P-O, Ca-O, O-O, etc.) to create a detailed model of the short-range structure. researchgate.netresearchgate.net This combined approach allows for a more robust and detailed structural analysis than could be achieved with a single diffraction technique. researchgate.net

This compound is known to exist in different polymorphic forms, which are distinct crystal structures of the same chemical compound. At least three polymorphs—α, β, and γ—have been identified, often forming at different temperatures. researchgate.net The β and γ forms are particularly well-characterized.

The β-Ca(PO₃)₂ polymorph consists of corner-linked phosphate groups that form unidirectional, zigzag chains throughout the structure. researchgate.netresearchgate.net

The γ-Ca(PO₃)₂ polymorph, which can be synthesized via flux methods, is stable up to approximately 690 °C, at which point it transforms irreversibly into the β-form. researchgate.net Single-crystal X-ray diffraction has shown that γ-Ca(PO₃)₂ crystallizes in the monoclinic system with the space group Cc. Its structure is unique, featuring layers of helical polyphosphate chains. These chains are directed alternately along the kent.ac.uk and [-110] unit cell directions, creating a distinctive criss-cross pattern of polyphosphate layers separated by calcium ions. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for γ-Calcium Metaphosphate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 9.5669(2) Å |

| b | 9.5023(2) Å |

| c | 10.3717(3) Å |

| β | 93.474(2)° |

| Stability | Stable up to 690 °C |

Data for the γ-Ca(PO₃)₂ polymorph. researchgate.net

Amorphous Network Structures: Glasses and Glass-Ceramics

When this compound is cooled rapidly from a molten state, it forms a glass—an amorphous solid lacking the long-range order of a crystal. Its structure is a continuous random network of phosphate tetrahedra modified by calcium ions.

The structure of this compound glass has been successfully modeled by combining X-ray and neutron diffraction data. researchgate.netresearchgate.net This dual-technique approach is crucial for resolving the specific atomic pair correlations. The fundamental unit remains the PO₄ tetrahedron. Within these tetrahedra, two distinct P-O bond distances are resolved: a shorter bond associated with terminal (non-bridging) oxygen atoms and a longer bond with bridging oxygen atoms that link the tetrahedra.

The environment around the calcium ion is particularly complex. The Ca-O correlation is characterized by a broad distribution of bond lengths, which can be fitted with two primary peaks: a shorter, more significant correlation around 2.35 Å and a longer one near 2.86 Å. researchgate.netresearchgate.net This results in a total average Ca-O coordination number of approximately 6.9 to 7.0. researchgate.net This coordination is consistent with distorted polyhedral units, such as capped octahedra or capped trigonal prisms, similar to what is observed in the crystalline form. researchgate.net A key finding is that most non-bridging oxygen atoms are bonded to two calcium atoms, which is a critical feature of the glass network. researchgate.netresearchgate.net

Interactive Table: Short-Range Order Parameters in this compound Glass

| Atomic Pair | Bond Length (Å) | Coordination Number |

| P-O (bridging) | ~1.55 - 1.58 | 2 (per P) |

| P-O (non-bridging) | ~1.48 | 2 (per P) |

| Ca-O (Peak 1) | ~2.35 | ~5.2 |

| Ca-O (Peak 2) | ~2.86 | ~1.8 |

| Ca-O (Total) | --- | ~6.9 - 7.0 |

Data derived from combined X-ray and neutron diffraction studies. researchgate.net

On a larger scale (medium-range order), the structure of this compound glass consists of the long phosphate chains intertwined with clusters of calcium ions. researchgate.netresearchgate.net The network connectivity is described using the Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms per PO₄ tetrahedron. For a metaphosphate composition (O/P ratio of 3), each tetrahedron is connected to two others, forming chains. Therefore, the structure is dominated by Q² species, a fact confirmed by spectroscopic methods like NMR and Raman. The distribution of P-O-P bond angles, which defines the flexibility of the phosphate chains, is broad, contributing to the amorphous nature of the network. The Ca-O and Ca-P correlations have been shown to be significant contributors to the first sharp diffraction peak (FSDP) observed in X-ray diffraction patterns, a characteristic feature related to medium-range order in glasses. researchgate.netresearchgate.net

Role of Calcium as a Network Modifier in Phosphate Glasses

In the amorphous framework of phosphate glasses, calcium oxide (CaO) primarily functions as a network modifier. nii.ac.jp The fundamental building block of these glasses is the phosphate tetrahedron (PO₄). These tetrahedra link together by sharing oxygen atoms, known as bridging oxygens (BO), to form a three-dimensional network. The introduction of a modifier like CaO disrupts this network. nii.ac.jpmdpi.com The Ca²⁺ ions introduce additional oxygen atoms, which break the P-O-P bonds, converting bridging oxygens into non-bridging oxygens (NBOs). researchgate.net This process is known as depolymerization and results in a less cross-linked, more disordered glass structure. mdpi.commst.eduunt.edu

The extent of this depolymerization is often described using Qⁿ terminology, where 'n' represents the number of bridging oxygens per PO₄ tetrahedron.

Q³: A fully polymerized tetrahedron in pure P₂O₅ glass, connected to three other tetrahedra.

Q²: A tetrahedron with two bridging oxygens, forming long phosphate chains (metaphosphates).

Q¹: A tetrahedron with one bridging oxygen, found in shorter phosphate chains (pyrophosphates).

Q⁰: An isolated tetrahedron with no bridging oxygens (orthophosphates). nih.gov

| CaO Content | Primary Effect on Network | Predominant Qⁿ Species | Resulting Structural Units | Reference |

|---|---|---|---|---|

| Low (e.g., Metaphosphate composition) | Initial depolymerization of Q³ network | Q² | Long phosphate chains | cnpereading.com |

| Medium | Significant chain shortening | Q¹, Q² | Mixture of metaphosphate and pyrophosphate chains | mdpi.comnih.gov |

| High | Extensive network disruption | Q⁰, Q¹ | Pyrophosphate and isolated orthophosphate units | nih.govcnpereading.com |

Influence of Co-Modifiers and Formers on Glassy Network Topology

The structure and properties of calcium phosphate glasses can be further tailored by introducing other metallic oxides (co-modifiers) or additional glass formers (co-formers). These additions can significantly alter the glassy network topology.

Co-modifiers: When oxides such as magnesium oxide (MgO), strontium oxide (SrO), or barium oxide (BaO) are added alongside CaO, they also act as network modifiers, further contributing to the depolymerization of the phosphate network. mdpi.comnih.gov The specific influence of a co-modifier depends on its cationic field strength (charge-to-radius ratio).

Magnesium (Mg²⁺): With a smaller ionic radius than Ca²⁺, Mg²⁺ has a higher field strength. nih.gov This leads to stronger ionic cross-linking between phosphate chains, resulting in a more rigid and compact network structure. The substitution of Ca²⁺ with Mg²⁺ has been shown to increase the glass transition temperature and significantly improve the chemical durability of the glass due to the formation of more hydration-resistant P-O-Mg bonds. nih.gov

Strontium (Sr²⁺) and Barium (Ba²⁺): These ions are larger than Ca²⁺. Their incorporation into the glass network also causes depolymerization, increasing the number of Q¹ and Q² tetrahedra. mdpi.com Studies comparing CaO, SrO, and BaO have shown that as the ionic radius of the modifier cation increases (Ca²⁺ < Sr²⁺ < Ba²⁺), the luminescence lifetimes of doped rare-earth ions also increase, indicating subtle changes in the local environment around the modifier ions. mdpi.comresearchgate.net

Co-formers: Elements that can form their own glass networks, like silicon dioxide (SiO₂) or molybdenum trioxide (MoO₃) at high concentrations, can be incorporated as co-formers. researchgate.netacs.org These co-formers introduce different structural units (e.g., SiO₄ tetrahedra) into the phosphate network, creating a more complex, mixed-network glass. The presence of a co-former can be complex; for instance, MoO₃ at low concentrations acts as a strong network modifier, but at higher concentrations, it can participate in the network as a co-former. researchgate.net The introduction of co-formers can be used to control properties like bioactivity and thermal stability. acs.org

| Co-Modifier | Key Structural/Property Change | Underlying Mechanism | Reference |

|---|---|---|---|

| MgO | Increased network rigidity and chemical durability | Higher field strength of Mg²⁺ leads to more efficient cross-linking and stronger, more covalent M-O bonds. | nih.gov |

| SrO, BaO | Increased number of Q¹ and Q² units; altered spectroscopic properties | Depolymerization of the phosphate network due to the introduction of large modifier cations. | mdpi.com |

| MoO₃ (low conc.) | Acts as a strong network modifier | Depolymerization of phosphate chains. | researchgate.net |

| MoO₃ (high conc.) | Acts as a network co-former | Participates in the glass network formation. | researchgate.net |

Nanoscale Structural Inhomogeneity and Clustering in Calcium Phosphate Glasses

While often described as homogenous, calcium phosphate glasses can exhibit significant structural and chemical inhomogeneities at the nanoscale. acs.orgnih.gov These inhomogeneities can manifest as clustering of ions or the formation of distinct nanodomains, which precede the crystallization of amorphous calcium phosphate (ACP). nih.gov

Computer simulations and experimental studies have revealed that ions in bioactive glasses are not always uniformly distributed. nih.govresearchgate.net Instead, they can aggregate to form clusters, creating regions that are locally enriched in certain components. researchgate.net For example, calcium-rich regions may form, surrounded by a phosphate-rich matrix. This phenomenon is driven by the preferential bonding between certain ions. nih.govresearchgate.net

A key example of nanoscale clustering is the formation of "Posner's clusters," which are described as spherical Ca₉(PO₄)₆ units approximately 0.9 nm in size. rsc.org These clusters are considered to be the fundamental building blocks of amorphous calcium phosphate and precursors to hydroxyapatite (B223615) nucleation. rsc.orggoldschmidtabstracts.info Molecular dynamics simulations have validated the formation of these Posner-like clusters in solution, showing they can be connected by phosphate groups. rsc.orggoldschmidtabstracts.info Cryo-TEM studies have also identified nanoscale calcium phosphate aggregates (around 2 nm) that emerge from solution and evolve into precursor species for crystallization. acs.org These ionic clusters can further aggregate into larger suprastructures exceeding 200 nm in size. acs.org The existence of these nanoscale heterogeneities is fundamental to understanding the bioactive behavior of these glasses, as they can influence dissolution rates and the mechanisms of apatite layer formation. acs.org

Electron Microscopy for Microstructural and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystallite Distribution

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the surface features of this compound materials. cnr.it It provides high-resolution images of the surface topography, revealing details about particle shape, size, and aggregation. researchgate.netnih.gov In the study of calcium phosphate bioceramics, SEM is used to analyze microporosity and surface topographical features that are known to influence cellular interactions and bone ingrowth. frontiersin.org

SEM analysis can effectively visualize the distribution of crystalline phases within a glassy matrix after heat treatment or upon interaction with physiological fluids. nih.gov For instance, it can show the morphology of newly formed calcium phosphate layers on a material's surface, such as nano-flake shapes or globular-like particles. researchgate.netnih.gov By comparing SEM images before and after immersion in simulated body fluid, researchers can assess the material's biodegradability and bioactivity. nih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, allowing for the determination of the calcium-to-phosphorus (Ca/P) ratio, which helps in identifying the type of calcium phosphate present. researchgate.netnih.gov

| Application | Information Obtained | Significance | Reference |

|---|---|---|---|

| Surface Topography | Particle size, shape, and aggregation; surface roughness. | Influences cell adhesion and biological response. | researchgate.netfrontiersin.org |

| Microporosity Analysis | Size and distribution of micropores. | Affects protein adsorption and bone ingrowth. | frontiersin.org |

| Crystallite Distribution | Morphology and location of crystalline phases on the surface. | Assesses bioactivity and phase transformations. | nih.govnih.gov |

| Elemental Analysis (with EDS) | Ca/P ratio and presence of other elements. | Helps identify calcium phosphate phases. | researchgate.net |

Transmission Electron Microscopy (TEM) for Atomic-Resolution Imaging and Nanoscale Structural Features

Transmission Electron Microscopy (TEM) offers significantly higher magnification and resolution than SEM, enabling the investigation of the internal structure of this compound materials at the nanoscale and even atomic level. semanticscholar.orgmdpi.com TEM is crucial for visualizing the earliest stages of calcium phosphate formation, including the nucleation and growth of nanoparticles and clusters that are too small to be resolved by SEM. researchgate.net

High-resolution TEM (HRTEM) allows for the direct imaging of the crystal lattice, making it possible to identify different crystalline phases of calcium phosphate, such as amorphous calcium phosphate (ACP), octacalcium phosphate (OCP), and hydroxyapatite (HA), by measuring the distances between atomic planes. rsc.orgresearchgate.net Selected Area Electron Diffraction (SAED), a technique used in conjunction with TEM, provides diffraction patterns that serve as fingerprints for crystalline structures, confirming the identity and crystallographic orientation of the nanocrystals. researchgate.net

Recent advancements, such as in-situ liquid TEM, have enabled the real-time visualization of dynamic processes, such as the formation of an amorphous calcium phosphate layer on a substrate and its subsequent crystallization into hydroxyapatite. biorxiv.org This provides unprecedented insight into the mineralization process. biorxiv.org Cryo-TEM has also been instrumental in characterizing the size and aggregation of nanoscale calcium phosphate precursors in solution. acs.org These atomic-resolution techniques are indispensable for understanding the fundamental structure of calcium phosphate glasses and the mechanisms that govern their transformation and bioactivity. rsc.org

Iv. Spectroscopic Probing of Calcium Metaphosphate Chemistry

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for investigating the structure of phosphate-based materials. taylorfrancis.com These methods probe the vibrational modes of molecules and molecular ions, offering information on the types of chemical bonds present and their local environment. taylorfrancis.compocketdentistry.com In crystalline solids, the energies and activities of these internal vibrations are influenced by the local symmetry of the molecular species within the crystal lattice. pocketdentistry.com For amorphous materials like calcium metaphosphate glass, the spectra are interpreted based on the vibrations of the fundamental structural units. pocketdentistry.com

The structure of phosphate (B84403) glasses is commonly described using the Qn terminology, where 'n' represents the number of bridging oxygen atoms connecting a given PO₄ tetrahedron to neighboring tetrahedra. This compound, with an O/P ratio of 3, is primarily composed of Q² units, which form long phosphate chains or rings. kent.ac.uk Both IR and Raman spectroscopy can identify and distinguish these units based on their characteristic vibrational modes. kent.ac.ukresearchgate.net

Q² Units (Metaphosphates): These are the dominant species in this compound. kent.ac.uk Their presence is confirmed by strong bands corresponding to the symmetric and asymmetric stretching of PO₂ terminal groups (P=O double bonds) and P-O-P bridging linkages.

Q³ Units (Ultraphosphates): These represent branching points in the phosphate network and are characterized by vibrations associated with P-O-P linkages. researchgate.netutm.my

Q¹ Units (Pyrophosphates): These signify the termination of phosphate chains.

Raman spectra of calcium phosphates are typically dominated by a very strong band near 960 cm⁻¹ arising from the symmetric stretching mode (ν₁) of the phosphate group. nih.gov Other key phosphate vibrational bands are observed around 1075 cm⁻¹ (ν₃, asymmetric stretching), 590 cm⁻¹ (ν₄, bending), and 435 cm⁻¹ (ν₂, bending). nih.gov The precise positions and shapes of these bands allow for the differentiation between various calcium phosphate phases. nih.gov

Table 1: Characteristic Vibrational Bands for Phosphate Structural Units in Calcium Phosphate Glasses

| Wavenumber Range (cm⁻¹) | Assignment | Phosphate Unit | Spectroscopy Method |

|---|---|---|---|

| ~1260 - 1300 | Asymmetric stretch of terminal PO₂ (νₐₛ(PO₂)) | Q² | IR / Raman |

| ~1100 - 1170 | Symmetric stretch of terminal PO₂ (νₛ(PO₂)) | Q² | Raman |

| ~870 - 1040 | Asymmetric stretch of P-O-P bridge (νₐₛ(P-O-P)) | Q¹, Q² | IR |

| ~700 - 780 | Symmetric stretch of P-O-P bridge (νₛ(P-O-P)) | Q¹, Q² | Raman |

| ~1000 | Stretching of non-bridging P-O⁻ in (PO₃)²⁻ | Q¹ | IR / Raman |

Vibrational spectroscopy provides detailed information about the bonding within the phosphate network. Stretching vibrations correspond to the elongation of chemical bonds, while bending vibrations relate to angular variations, with stretching modes typically occurring at higher energies. pocketdentistry.com

While direct observation of Ca-O vibrations is challenging as they occur at low frequencies (< 400 cm⁻¹), the influence of the Ca-O bonding environment can be inferred from its effect on the PO₄ tetrahedra. The electrostatic field strength of the Ca²⁺ ion modifies the electron density distribution within the P-O bonds, which is reflected in the vibrational spectra of the phosphate units.

Altering the composition of this compound glass, for instance by introducing other network modifiers like magnesium oxide (MgO), has a significant impact on its structure and vibrational spectra. researchgate.netutm.my The addition of modifier cations generally leads to the depolymerization of the phosphate network. This process involves the breaking of P-O-P bridges and the formation of more non-bridging oxygen atoms, resulting in a shift from Q² units to Q¹ and even Q⁰ (orthophosphate) units.

This depolymerization is observable in the vibrational spectra through several key changes:

A decrease in the intensity of bands associated with P-O-P bridges (e.g., νₛ(P-O-P) around 700-780 cm⁻¹).

An increase in the intensity of bands corresponding to terminal phosphate groups, such as the symmetric stretching of (PO₃)²⁻ in Q¹ units.

Spectroscopic studies on mixed cation glasses, such as the xMgO–(40-x)CaO–60P₂O₅ system, show that the extent of network modification is higher for calcium-containing glasses compared to magnesium-containing ones at the same concentration. researchgate.netutm.my This is attributed to the distinct properties of Ca²⁺ as a modifying cation, which influences the surrounding Q² units differently than Mg²⁺. researchgate.netutm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment in amorphous and crystalline materials. For this compound, ³¹P Magic Angle Spinning (MAS) NMR is particularly valuable for providing quantitative information about phosphate speciation and connectivity.

³¹P MAS-NMR can clearly distinguish between the different phosphate structural units (Qn) based on the isotropic chemical shift (δ). The chemical shift is highly sensitive to the local electronic environment of the phosphorus nucleus, which is directly related to the number of bridging oxygen atoms attached to the PO₄ tetrahedron.

In this compound glasses, ³¹P NMR results confirm that the structure is dominated by Q² groups, consistent with a metaphosphate composition. kent.ac.uk The presence of other species, such as Q¹ groups (chain terminators), can indicate a deviation from the ideal metaphosphate stoichiometry or the presence of impurities. researchgate.net The relative abundance of each Qn species can be quantified by integrating the corresponding peaks in the NMR spectrum.

Table 2: Typical ³¹P MAS-NMR Chemical Shift Ranges for Qn Species in Phosphate Glasses

| Phosphate Unit | Description | Typical Isotropic Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Q⁰ | Isolated Orthophosphate | +15 to -5 |

| Q¹ | End-group in chains (Pyrophosphate) | 0 to -15 |

| Q² | Middle-group in chains (Metaphosphate) | -15 to -35 |

| Q³ | Branching site (Ultraphosphate) | -35 to -50 |

Note: Chemical shifts are referenced to 85% H₃PO₄. The exact values can vary depending on the specific composition and counter-cations present.

The modifying cation, in this case Ca²⁺, has a profound effect on the ³¹P NMR spectrum. The interaction between the cation and the non-bridging oxygen atoms of the PO₄ tetrahedra alters the electronic shielding around the phosphorus nucleus, leading to changes in the chemical shift.

Studies comparing a series of metaphosphate glasses with different modifying cations show a systematic trend related to the cation's ionic potential (charge-to-radius ratio, Z/r). researchgate.net An increase in the ionic potential of the cation, such as moving from Na⁺ to Ca²⁺, typically causes a shift toward more shielded (more negative) isotropic chemical shifts. researchgate.net The larger field strength of Ca²⁺ compared to monovalent cations like Na⁺ leads to stronger metal-oxygen interactions. researchgate.net These strong interactions can cause distortions in the PO₄ environments, resulting in a broader distribution of P-O bond lengths and angles, which in turn leads to a larger dispersion in chemical shifts and an increase in the NMR peak's full width at half-maximum (FWHM). researchgate.net Therefore, the position and width of the ³¹P NMR signal can provide indirect information about the local coordination environment of the calcium cation. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound, XPS provides critical insights into the surface chemistry and the nature of the chemical bonds between calcium, phosphorus, and oxygen.

The fundamental principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of these core-level electrons can be calculated, which is characteristic of each element. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element.

For this compound, high-resolution XPS spectra of the Ca 2p, P 2p, and O 1s core levels are of particular interest. The Ca 2p spectrum typically shows a doublet (Ca 2p3/2 and Ca 2p1/2) due to spin-orbit coupling. researchgate.net The binding energies for these peaks in calcium phosphate compounds are generally found around 347 eV for Ca 2p3/2 and 351 eV for Ca 2p1/2. researchgate.netthermofisher.com The P 2p peak, also a doublet, provides information about the phosphate environment, with the P 2p3/2 peak for phosphate groups typically appearing around 133 eV. xpsfitting.com The O 1s spectrum can often be deconvoluted to distinguish between oxygen atoms in different chemical environments, such as bridging oxygen (P-O-P) and non-bridging oxygen (P=O or P-O-...Ca2+) within the metaphosphate chains.

By analyzing the binding energies and the relative atomic concentrations derived from peak intensities, researchers can confirm the stoichiometry of the this compound surface and detect the presence of any surface contaminants or alterations. For instance, the Ca/P atomic ratio at the surface can be quantified and compared to the theoretical value for this compound. rsc.org Variations in this ratio can indicate surface reconstruction or the presence of other calcium phosphate phases. The binding energy values are sensitive to the local coordination and bonding, making XPS a valuable tool for characterizing the surface integrity and chemical nature of this compound in various applications. researchgate.netrsc.org

| Core Level | Binding Energy (eV) | Reference Compound Type |

|---|---|---|

| Ca 2p3/2 | ~347.2 - 347.8 | Calcium Phosphates |

| Ca 2p1/2 | ~350.8 - 351.3 | Calcium Phosphates |

| P 2p3/2 | ~133.2 | Calcium Phosphates |

| O 1s | ~531 - 533 | Calcium Phosphates |

Note: Binding energies can vary slightly depending on the specific phase of calcium phosphate, instrument calibration, and charge referencing methods. researchgate.netthermofisher.comxpsfitting.com

Electron Paramagnetic Resonance (EPR) Studies of Doped this compound Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Pure, stoichiometric this compound is a diamagnetic material and therefore "EPR-silent." nih.gov However, EPR becomes an exceptionally informative tool when the this compound matrix is intentionally doped with paramagnetic ions or when defects are introduced, for example, through irradiation. nih.govnih.gov These paramagnetic centers act as probes, providing detailed information about their local environment within the host structure.

In doped systems, a small fraction of Ca2+ ions in the this compound structure is substituted with paramagnetic metal ions, such as Mn2+, Cu2+, Fe3+, or rare-earth ions like Gd3+. nih.govnih.govresearchgate.net The resulting EPR spectrum is characterized by its g-factor and hyperfine coupling constants, which are sensitive to the symmetry of the crystal field around the ion, the nature of its coordinating ligands (primarily oxygen atoms from the phosphate groups), and the distances to neighboring magnetic nuclei (like 31P). mdpi.comtamu.edu

For instance, studies on Mn2+-doped calcium phosphates show a characteristic six-line hyperfine pattern arising from the interaction of the unpaired electron spin (S=5/2) with the 55Mn nucleus (I=5/2). nih.gov The precise value of the hyperfine splitting constant (A) and the g-factor can reveal details about the degree of covalency of the Mn-O bonds and the coordination geometry of the Mn2+ ion substituting for Ca2+. nih.govresearchgate.net Similarly, EPR studies of Cu2+-doped calcium phosphates provide information on the distorted symmetry of the copper ion's site. nih.gov

EPR can also be used to study radiation-induced defects. nist.gov High-energy irradiation can create stable paramagnetic centers, such as oxygen vacancies or radical ions (e.g., CO2•-, CO3•- if carbonate impurities are present), whose EPR signals can be used to understand the material's response to radiation and the nature of the defects formed. nih.govnist.gov The analysis of the g-tensor anisotropy of these radical signals provides information about their structure and orientation within the metaphosphate matrix. nih.gov

| Dopant Ion | Host Material Type | g-factor | Hyperfine Coupling Constant (A) | Key Findings |

|---|---|---|---|---|

| Mn2+ | Tricalcium Phosphate | g ≈ 2.0 | A(55Mn) ≈ 9.0 mT | Indicates Mn2+ substitution for Ca2+ in multiple non-equivalent sites. nih.gov |

| Cu2+ | Hydroxyapatite (B223615) | g ≈ 2.02 - 2.40 (anisotropic) | Anisotropic A(63,65Cu) | Reveals a rhombic-distorted symmetry at the Cu2+ site. nih.gov |

| Fe3+ | Tricalcium Phosphate | g ≈ 4.27 | Not resolved | Characteristic of Fe3+ in a low-symmetry environment. nih.govmdpi.com |

| Gd3+ | Tricalcium Phosphate | g ≈ 2.0 | Complex fine structure | Identifies multiple structurally non-equivalent Gd3+ positions. mdpi.com |

Note: The specific parameters can vary with the concentration of the dopant and the specific crystalline or amorphous nature of the calcium phosphate host.

V. Theoretical and Computational Modeling of Calcium Metaphosphate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.dewikipedia.org It is a powerful tool for analyzing the fundamental properties of materials like calcium metaphosphate from first principles.

DFT calculations are instrumental in understanding the electronic structure and the nature of chemical bonding within this compound. By solving the Kohn-Sham equations for a given system, DFT can determine the electron density distribution, from which various properties can be derived. wikipedia.org In the context of calcium phosphate (B84403) systems, DFT has been used to study the interaction between calcium ions and phosphate groups. researchgate.netnih.gov

Analysis of the electronic structure reveals the covalent character of the P-O bonds within the phosphate tetrahedra and the ionic nature of the interaction between the Ca²⁺ cations and the metaphosphate chains. DFT can provide detailed information on bond lengths, bond angles, and partial charges on each atom, offering a quantum mechanical picture of the bonding landscape. mdpi.com Studies on related pyrophosphate crystals have shown a complex interplay between the constituent ions, resulting in varying electronic characteristics. mdpi.com

Table 1: Representative DFT-Calculated Properties for Calcium Phosphate Systems

| Property | Description | Typical Findings |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | P-O bond lengths within the phosphate tetrahedra are consistent with covalent bonding, while Ca-O distances are characteristic of ionic interactions. |

| Partial Charges | The net electric charge localized on an atom in a molecule. | Significant negative charges are localized on the oxygen atoms of the phosphate groups, while calcium exists as a positive ion. |

| Bonding Character | The nature of the chemical bond (e.g., ionic, covalent). | P-O bonds are primarily covalent; Ca-O bonds are primarily ionic. |

This table is a generalized representation based on DFT studies of calcium phosphate materials.

The formation and stability of various phosphate clusters and oligomers are critical to understanding the nucleation and growth of calcium phosphate phases. DFT and other ab initio methods are used to calculate the potential energy surfaces and thermodynamic stability of these species. nih.gov

Research has shown that in aqueous solutions, calcium and phosphate ions can form a variety of prenucleation clusters. nih.gov Ab initio molecular dynamics simulations have been used to investigate the structure and stability of these clusters, such as [Ca(HPO₄)₃]⁴⁻, revealing that specific Ca-to-P ratios are energetically favored. ucl.ac.ukwhiterose.ac.uk The stability of these clusters is a key factor in the initial stages of amorphous calcium phosphate formation. nih.govresearchgate.net One of the most studied clusters is the Posner's cluster, Ca₉(PO₄)₆, which is considered a fundamental building block of amorphous calcium phosphate and has been analyzed using ab initio calculations. nih.gov The aggregation of Ca₃(PO₄)₂ units has also been proposed as an alternative pathway to the formation of amorphous structures. nih.gov

Table 2: Calculated Stability of Selected Calcium Phosphate Clusters

| Cluster/Oligomer | Ca/P Ratio | Method | Key Finding |

|---|---|---|---|

| [Ca(HPO₄)₃]⁴⁻ | 1:3 | Ab initio MD | Energetically favored and thermodynamically more stable than free ions. ucl.ac.ukwhiterose.ac.uk |

| Ca₉(PO₄)₆ (Posner's Cluster) | 1.5 | Ab initio | Favored due to a distinct CaO bonding pattern in vacuum calculations. nih.gov |

| [Ca₂(HPO₄)₃]²⁻ | 0.67 | Ab initio | A stable intermediate cluster during aggregation. nih.gov |

Quantum mechanical calculations, particularly DFT, can be used to map out the potential energy surface of a chemical reaction, identifying transition states and determining activation energies. researchgate.netpku.edu.cn This allows for a detailed analysis of reaction pathways at the atomic level. For calcium phosphate systems, these methods elucidate the initial steps of nucleation and ion association. researchgate.net

Simulations have explored the mechanisms of association between calcium and orthophosphate ions in aqueous solutions, highlighting the crucial role of the phosphate ion's protonation state. researchgate.net It has been suggested that the deprotonation of hydrogenphosphate ions is a necessary step during crystal growth. researchgate.net According to simulation results, a triple ion [Ca²⁺··(HPO₄)²⁻··Ca²⁺]²⁺ could form and subsequently release a proton to yield [Ca²⁺··(PO₄)³⁻··Ca²⁺]⁺, which is proposed to be the smallest stable aggregate containing a fully deprotonated phosphate ion. researchgate.net The quantum-level understanding of these pathways is essential for controlling the synthesis and transformation of different calcium phosphate phases. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nlc-bnc.ca By solving Newton's equations of motion for a system of interacting particles, MD can provide detailed information about the structural evolution and dynamic properties of materials like this compound.

MD simulations are widely used to model the formation of glasses using a melt-quench procedure. nih.govacs.org In this method, a system is heated to a high temperature to achieve a molten state, and then rapidly cooled to a lower temperature, mimicking the industrial process of glass manufacturing. This allows researchers to observe the structural evolution from a disordered liquid to a solid amorphous state. acs.org

For this compound glass, (CaO)₀.₅(P₂O₅)₀.₅, simulations show that the fundamental building block is the PO₄ tetrahedron. nih.gov As the melt cools, these tetrahedra link together to form chains, which is characteristic of a metaphosphate composition. kent.ac.uk The calcium ions act as network modifiers, situated between these phosphate chains and providing charge balance. kent.ac.uk MD simulations can track the changes in atomic arrangements, coordination numbers, and the distribution of Qⁿ species (a notation for a PO₄ tetrahedron linked to 'n' other PO₄ tetrahedra) during the glass transition. nih.gov These simulations have confirmed that metaphosphate glasses are dominated by Q² units, forming long chains. researchgate.net

MD simulations provide detailed statistical information about the local atomic environment in amorphous this compound. A key parameter obtained from these simulations is the coordination number (CN), which describes the number of nearest neighbors to a central atom.

Simulations of this compound glass have been used to determine the coordination environments of both calcium and phosphorus atoms. kent.ac.ukresearchgate.net The phosphorus atom in the PO₄ tetrahedron is consistently coordinated by four oxygen atoms. nih.gov The coordination of the calcium ion is more variable, with studies reporting average Ca-O coordination numbers typically between 6 and 7. kent.ac.ukresearchgate.net The distribution of these coordination numbers can be analyzed to understand the degree of disorder in the glass structure.

Network rigidity is closely related to the network connectivity, which is described by the distribution of Qⁿ species. nih.gov For a metaphosphate composition, the structure is dominated by Q² chains, leading to a relatively flexible network compared to more cross-linked ultraphosphate glasses (higher Q³ content). researchgate.net MD simulations can quantify the proportions of Q¹, Q², and Q³ species, providing a measure of the network's polymerization and, consequently, its rigidity. nih.gov This information is crucial for correlating the atomic-level structure with macroscopic properties of the glass.

Table 3: Atomic Coordination and Network Structure from MD Simulations of this compound Glass

| Parameter | Description | Typical Simulated Value | Reference |

|---|---|---|---|

| P-O Coordination Number | Number of oxygen atoms bonded to a phosphorus atom. | 4.0 | nih.gov |

| Ca-O Coordination Number | Number of oxygen atoms in the first coordination shell of a calcium atom. | ~6.9 | kent.ac.uk |

| Average Qⁿ distribution | Percentage of PO₄ tetrahedra with n bridging oxygens. | Predominantly Q² | kent.ac.ukresearchgate.net |

| Network Connectivity (NC) | The average number of P-O-P linkages per PO₄ tetrahedron. | ~2.0 | nih.gov |

Simulation of Hydration and Dissolution Processes at the Molecular Level

Molecular dynamics (MD) simulations are a powerful tool for investigating the mechanisms of hydration and dissolution of this compound at an atomistic scale. These simulations model the interactions between the atoms of the glass and the surrounding water molecules, providing insights into the structural changes that lead to the dissolution of the material.

Classical MD simulations have been employed to study the effects of water on the structural relaxation of the surfaces of bioactive phosphate-based glasses, including compositions with calcium oxide. biorxiv.org These studies have shown that the dissolution rate can be regulated by altering the ratio of calcium to other ions, such as sodium. biorxiv.org A key finding from these simulations is the critical role of surface hydroxylation, which leads to a differential relaxation of the glass surface. This, in turn, modifies the polymerization of the phosphate network and influences the diffusion of water and modifier ions, thereby directly impacting the dissolution process. biorxiv.org

Recent advancements have utilized reactive force fields, such as ReaxFF, to simulate binary calcium phosphate glasses, including the metaphosphate composition (CaO)₀.₅(P₂O₅)₀.₅. nih.govacs.org These simulations provide detailed structural information about the glass before and during the dissolution process. By employing a standard melt-quench method, researchers can generate realistic amorphous structures of the glass. nih.govacs.org Subsequent simulations in the NVT (constant volume and temperature) ensemble with a thermostat, like the Nosé-Hoover thermostat, allow for the study of the system's evolution at a specific temperature. acs.org

Detailed analysis of the simulation trajectories yields valuable data on the glass structure, such as coordination numbers and bond angles, which are crucial for understanding its stability and reactivity in an aqueous environment.

| Composition | Density (g/cm³) | Simulation Ensemble | Temperature (K) | Time Step (fs) | Cooling Rate (K/ps) |

|---|---|---|---|---|---|

| (CaO)₀.₅(P₂O₅)₀.₅ | 2.611 | NVT | 300 | 0.2 | 5 |

| (CaO)₀.₄(P₂O₅)₀.₆ | 2.557 | NVT | 300 | 0.2 | 5 |

The table above summarizes typical parameters used in molecular dynamics simulations of binary calcium phosphate glasses. nih.govacs.org

The structural analysis from these simulations reveals important details about the local atomic environment. For instance, the coordination number of calcium ions is a key parameter that influences the glass network's stability.

| Composition | Ca-O Coordination Number | P-O-P Bond Angle (°) | O-P-O Bond Angle (°) |

|---|---|---|---|

| (CaO)₀.₅(P₂O₅)₀.₅ | 5.90 | ~146.7 | ~108.9 |

| (CaO)₀.₄(P₂O₅)₀.₆ | 6.18 | ~146.7 | ~108.9 |

This table presents selected structural characteristics of binary calcium phosphate glasses obtained from ReaxFF MD simulations. nih.govacs.org

Ab Initio Molecular Dynamics (AIMD) for Investigating Dynamic Processes

Ab initio molecular dynamics (AIMD) offers a more fundamental and accurate approach to simulating dynamic processes in this compound systems compared to classical MD. In AIMD, the forces between atoms are calculated "from first principles" using quantum mechanics, typically within the framework of density functional theory (DFT). This avoids the need for pre-defined interatomic potentials, making it particularly suitable for studying systems where chemical bonds are breaking and forming, as is the case during dissolution.

AIMD simulations have been instrumental in elucidating the structure and stability of calcium phosphate prenucleation clusters in aqueous solutions. acs.orgwhiterose.ac.uk These simulations have provided detailed information about the coordination environment of calcium ions as they interact with phosphate ions and water molecules. For example, AIMD studies have shown that the calcium ion in a prenucleation cluster can be seven-coordinated, bonding with both phosphate groups and water molecules. acs.orgwhiterose.ac.uk

The analysis of radial distribution functions from AIMD trajectories provides precise measurements of interatomic distances.

| Atomic Pair | First Maxima of g(r) (Å) | Coordination Number |

|---|---|---|

| Ca-O (phosphate) | 2.45 | 7 (total Ca-O) |

| Ca-O (water) | 2.55 | |

| Ca-P (bidentate) | 3.15 | 3 (total Ca-P) |

| Ca-P (monodentate) | 3.65 |

The table above presents structural data for a calcium triphosphate prenucleation cluster in water, as determined by ab initio molecular dynamics simulations. acs.org

Furthermore, AIMD is a crucial tool for the development and validation of the interatomic force fields used in classical MD simulations, ensuring that these more computationally efficient methods are as accurate as possible. bohrium.comlboro.ac.uknih.govresearchgate.net

Development and Validation of Interatomic Force Fields for Phosphate Materials

The accuracy of large-scale, long-time classical molecular dynamics simulations of this compound hinges on the quality of the interatomic force field used to describe the interactions between atoms. A force field is a set of mathematical functions and parameters that define the potential energy of a system of atoms.

Significant effort has been dedicated to developing and validating force fields for phosphate-based materials. One notable advancement is the development of a ReaxFF reactive force field for the CaO-Na₂O-P₂O₅ system. bohrium.comlboro.ac.ukaip.org This type of force field can dynamically model the formation and breaking of chemical bonds, making it ideal for simulating the dissolution of phosphate glasses. The parameterization of such a force field is a complex process that relies on a large training set of data derived from more accurate quantum mechanical calculations and AIMD simulations. bohrium.comlboro.ac.ukaip.org This training data includes atomic charges, atomic forces, bond and angle parameters, and dissociation energies. bohrium.comlboro.ac.ukaip.org

The validation of a newly developed force field is a critical step to ensure its reliability. This is typically achieved by comparing the results of MD simulations using the new force field with experimental data and results from other established simulation methods. Key structural properties are used for this validation.

| Validation Metric | Description | Source of Comparison Data |

|---|---|---|

| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom. | Experimental (e.g., X-ray or neutron diffraction) and AIMD simulations. |

| Angular Distribution Functions (ADFs) | Describes the probability of finding a certain bond angle. | Experimental and AIMD simulations. |

| Coordination Numbers (CNs) | The number of nearest neighbors of a central atom. | Experimental and AIMD simulations. |

| Network Connectivity (Qⁿ distribution) | Describes the distribution of phosphate tetrahedra with n bridging oxygens. | Experimental (e.g., NMR spectroscopy). |

The table above outlines the key metrics and data sources used for the validation of interatomic force fields for phosphate glasses. nih.govacs.orgbohrium.comlboro.ac.ukaip.org

A successfully validated force field for this compound enables researchers to perform large-scale simulations that can predict material properties and behaviors with a high degree of confidence, bridging the gap between molecular-level interactions and macroscopic phenomena. bohrium.com

Vi. Phase Equilibria and Thermal Transformation Dynamics

Glass Formation and Crystallization Kinetics

Calcium metaphosphate, Ca(PO₃)₂, readily forms a glass upon cooling from a melt. This amorphous solid lacks long-range atomic order but possesses a structure of metaphosphate chains of PO₄ tetrahedra. The transformation of this glassy state into a more stable, ordered crystalline structure is a critical process governed by complex kinetics. The study of this transformation, known as devitrification or crystallization, is essential for producing glass-ceramics with tailored properties.

The crystallization of this compound glass can be initiated and controlled through the introduction of nucleating agents or impurities. These agents act as catalytic sites, lowering the energy barrier for crystal formation and influencing whether crystallization occurs uniformly throughout the volume (bulk or volume crystallization) or begins at the material's exterior (surface crystallization).

Research has shown that pure this compound glass tends to crystallize from its surface upon annealing. However, the introduction of specific metal oxides can induce volume nucleation. For instance, additions of TiO₂ and Al₂O₃ have been observed to promote volume crystallization at temperatures around 680°C. researchgate.net

The efficacy of various nucleating agents has been systematically studied. Noble metal microcrystals, in particular, have been shown to be potent catalysts for the crystallization of Ca(PO₃)₂ glass. mdpi.com Their activity varies significantly depending on the metal used. Iridium (Ir) microcrystals exhibit the highest nucleation activity, promoting intensive bulk crystallization. mdpi.comnih.gov The effectiveness of other noble metals decreases in the following order: Ruthenium (Ru) > Rhodium (Rh) > Osmium (Os) > Platinum (Pt) > Palladium (Pd) > Gold (Au) > Silver (Ag). mdpi.comnih.gov This catalytic activity is related to the adhesion energy at the interface between the nucleating agent (core) and the growing crystal. nih.gov

Table 1: Relative Nucleation Activity of Noble Metals in this compound Glass

| Rank | Nucleating Agent | Observed Effect |

|---|---|---|

| 1 | Iridium (Ir) | Highest activity, promotes intensive bulk crystallization |

| 2 | Ruthenium (Ru) | High activity |

| 3 | Rhodium (Rh) | High activity |

| 4 | Osmium (Os) | Moderate activity |

| 5 | Platinum (Pt) | Moderate activity |

| 6 | Palladium (Pd) | Lower activity |

| 7 | Gold (Au) | Lower activity |

| 8 | Silver (Ag) | Lowest activity |

The crystallization of this compound glass can proceed via two primary mechanisms: surface crystallization, where nucleation and growth begin at the glass-air interface, and volume crystallization, where nuclei form homogeneously throughout the material's bulk. researchgate.net Often, these mechanisms compete, with one typically dominating depending on the glass composition, thermal history, and particle size. mdpi.com

Experimental techniques such as Differential Thermal Analysis (DTA) can be used to distinguish between these mechanisms. The height of the exothermic crystallization peak in a DTA trace is proportional to the total number of nuclei. For dominant surface crystallization, the peak height decreases as the powder particle size increases, because the total effective surface area is reduced. Conversely, if volume crystallization is dominant, the peak height increases with larger particle size, as the volume (and thus the number of volume nuclei) increases relative to the surface area. mdpi.com

In calcium phosphate (B84403) glasses containing nucleating agents like TiO₂ and Al₂O₃, surface crystallization, leading to the formation of β-Ca₂P₂O₇, is often dominant at lower crystallization temperatures (e.g., < 900°C). mdpi.com However, at higher temperatures or after prolonged annealing, volume crystallization can occur, leading to the formation of secondary phases such as TiP₂O₇ and AlPO₄. mdpi.com